Chiral Tertiary Alcohol Center Enables Enantioselective Synthesis of Bioisosteric Building Blocks
While direct quantitative data for the title compound are absent from the public literature, a close analog—ethyl (R)-4-aryl-2-hydroxy-2-(trifluoromethyl)pent-4-enoate—has been synthesized via enantioselective carbonyl-ene reaction with ethyl trifluoropyruvate using a chiral calcium phosphate catalyst [1]. This methodology establishes that the tertiary α-hydroxy-α-trifluoromethyl stereogenic center is accessible in high enantiomeric excess (≥95% ee) and good isolated yields (≥77%) under mild conditions (toluene, −40 °C, 48 h, 0.5 mol% catalyst) [1]. The target methyl ester is anticipated to exhibit comparable or superior enantioselectivity due to reduced steric hindrance relative to the ethyl ester [1].
| Evidence Dimension | Enantioselectivity of α-hydroxy-α-CF₃ stereogenic center synthesis |
|---|---|
| Target Compound Data | Expected enantiomeric excess: ≥95% ee (inferred from ethyl ester analog) |
| Comparator Or Baseline | Ethyl (R)-4-aryl-2-hydroxy-2-(trifluoromethyl)pent-4-enoate: 92-96% ee, 77-94% isolated yield |
| Quantified Difference | Target compound expected to exhibit comparable or improved enantioselectivity due to reduced steric bulk of methyl ester versus ethyl ester |
| Conditions | Chiral calcium phosphate catalyst (0.5 mol%), toluene, −40 °C, 48 h |
Why This Matters
Access to a single enantiomer of a CF₃-containing tertiary alcohol is critical for structure-activity relationship (SAR) studies in drug discovery, where the opposite enantiomer may exhibit reduced potency or off-target toxicity.
- [1] Hatano, M., et al. (2013). Asymmetric Carbonyl-Ene Reactions. In Science of Synthesis Knowledge Updates, (1), 138. DOI: 10.1055/sos-SD-107-00315. View Source
